N-[(2R)-2-(ethylamino)propyl]benzamide
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Overview
Description
N-[(2R)-2-(ethylamino)propyl]benzamide is a benzamide derivative that belongs to the amphetamine class of compounds. It was first synthesized in 2005 by researchers at the University of Nottingham, who were interested in developing novel psychoactive substances that could act as potential antidepressants.
Preparation Methods
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
N-[(2R)-2-(ethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2R)-2-(ethylamino)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzamide derivatives.
Biology: Researchers study its effects on neurotransmitter systems to understand its potential as an antidepressant.
Medicine: It is investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: The compound is used in the development of novel psychoactive substances for research purposes.
Mechanism of Action
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide involves its interaction with neurotransmitter systems in the brain. It primarily targets the serotonin and dopamine receptors, modulating their activity and leading to changes in mood and behavior.
Comparison with Similar Compounds
N-[(2R)-2-(ethylamino)propyl]benzamide is unique compared to other benzamide derivatives due to its specific structure and pharmacological profile. Similar compounds include:
- N-(2-phenylethyl)benzamide
- N-(2-methylamino)propylbenzamide
- N-(2-dimethylamino)propylbenzamide
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[(2R)-2-(ethylamino)propyl]benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
OPCJVOIABMQVGS-SNVBAGLBSA-N |
Isomeric SMILES |
CCN[C@H](C)CNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCNC(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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